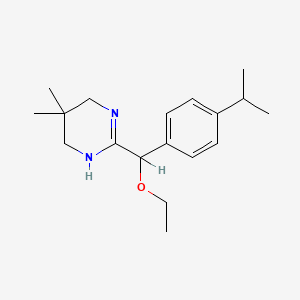
3-Phenyl-5-(piperidinomethyl)-2-oxazolidinone monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-5-(piperidinomethyl)-2-oxazolidinone monohydrochloride is a complex organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-(piperidinomethyl)-2-oxazolidinone monohydrochloride typically involves the reaction of phenyl isocyanate with piperidine and an appropriate oxazolidinone precursor. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
3-Phenyl-5-(piperidinomethyl)-2-oxazolidinone monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may yield an alcohol derivative .
Aplicaciones Científicas De Investigación
3-Phenyl-5-(piperidinomethyl)-2-oxazolidinone monohydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Used in the production of various chemical products.
Mecanismo De Acción
The mechanism of action of 3-Phenyl-5-(piperidinomethyl)-2-oxazolidinone monohydrochloride involves its interaction with specific molecular targets in the body. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other oxazolidinones such as linezolid and tedizolid, which are known for their antimicrobial properties.
Uniqueness
What sets 3-Phenyl-5-(piperidinomethyl)-2-oxazolidinone monohydrochloride apart is its unique chemical structure, which may confer distinct biological activities and therapeutic potential compared to other oxazolidinones.
Propiedades
Número CAS |
27125-08-2 |
|---|---|
Fórmula molecular |
C15H21ClN2O2 |
Peso molecular |
296.79 g/mol |
Nombre IUPAC |
3-phenyl-5-(piperidin-1-ylmethyl)-1,3-oxazolidin-2-one;hydrochloride |
InChI |
InChI=1S/C15H20N2O2.ClH/c18-15-17(13-7-3-1-4-8-13)12-14(19-15)11-16-9-5-2-6-10-16;/h1,3-4,7-8,14H,2,5-6,9-12H2;1H |
Clave InChI |
ZARFCCCWZLLARC-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CC2CN(C(=O)O2)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


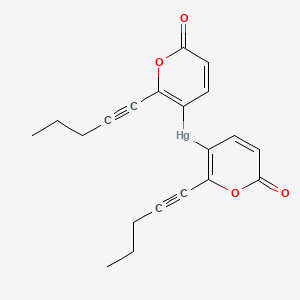

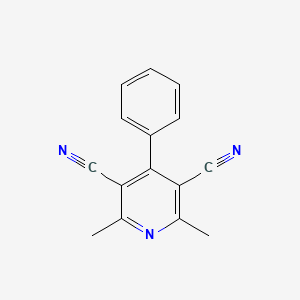
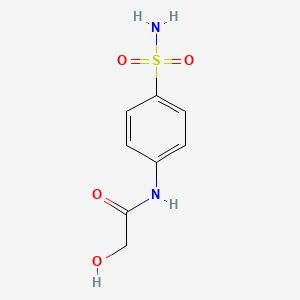
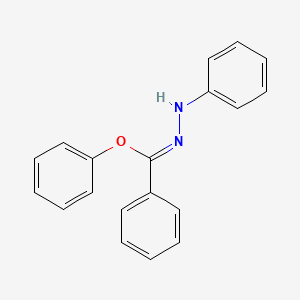

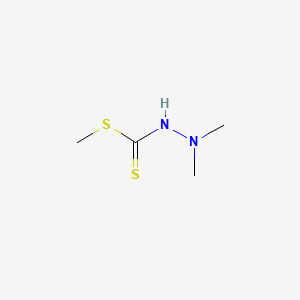

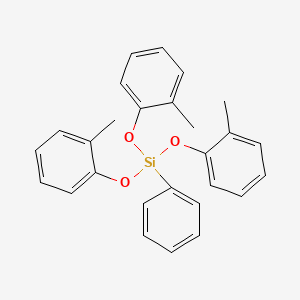
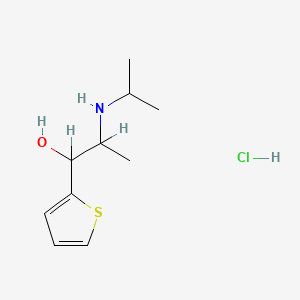
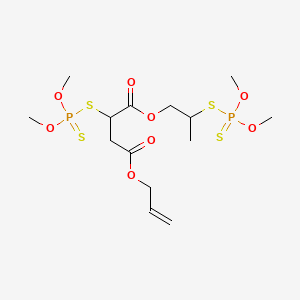
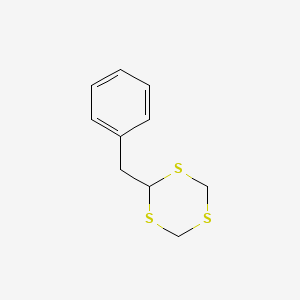
![(13R)-3-methoxy-11,12,13,17-tetrahydrocyclopenta[a]phenanthren-16-one](/img/structure/B14688317.png)
